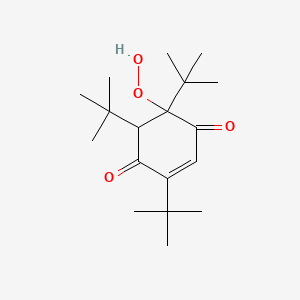
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione is a complex organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroperoxy group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione typically involves the oxidation of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione. The reaction is carried out using hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst, such as sodium tungstate. The reaction is conducted under controlled conditions, typically at room temperature, to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Peroxides, epoxides, and other oxygenated compounds.
Reduction: Alcohols, hydrocarbons, and other reduced derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione involves the interaction of its hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) that can interact with biomolecules, leading to oxidative stress or other biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another phenol derivative used as an antioxidant in various industrial applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A benzaldehyde derivative with two tert-butyl groups and a hydroxy group.
Uniqueness
2,5,6-Tri-tert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione is unique due to its combination of a hydroperoxy group and three tert-butyl groups attached to a cyclohexene ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61077-27-8 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,5,6-tritert-butyl-5-hydroperoxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O4/c1-15(2,3)11-10-12(19)18(22-21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3 |
InChI Key |
TYNVFIGUYIXXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)OO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















